VPLSLYSG

Description

Properties

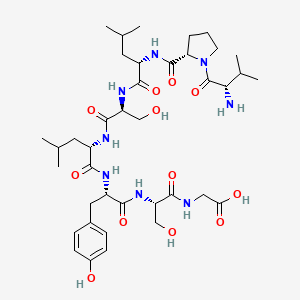

Molecular Formula |

C39H62N8O12 |

|---|---|

Molecular Weight |

835.0 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |

InChI Key |

OSAJHMOJCFGRBU-LGICIMODSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

VPLSLYSG Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the MMP-Sensitive Octapeptide VPLSLYSG: Synthesis, Function, and Applications in Drug Delivery and Tissue Engineering

Abstract

The octapeptide this compound has emerged as a valuable tool in biomedical research, primarily recognized for its susceptibility to cleavage by matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9. This technical guide provides a comprehensive overview of the this compound peptide, detailing its biochemical function, synthesis, and purification, as well as its application in the development of MMP-sensitive hydrogels and targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the specific proteolytic susceptibility of this peptide for advanced therapeutic and diagnostic applications.

Introduction

The this compound peptide is a synthetic octapeptide that serves as a specific substrate for several members of the matrix metalloproteinase (MMP) family of enzymes.[1] MMPs are zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. The overexpression and elevated activity of certain MMPs in diseased tissues, such as tumors and inflamed sites, make them attractive targets for diagnostic and therapeutic strategies. The this compound sequence has been strategically employed to create systems that respond to this localized MMP activity.

While the precise natural origin of the this compound sequence is not definitively established, it is recognized as a peptide epitope that can be incorporated into biomaterials to modulate cell-cell and cell-ECM interactions, often in conjunction with other ECM-derived peptides. Its primary utility, however, lies in its role as a specific, cleavable linker in engineered biomaterials and bioconjugates.

Biochemical Function: A Substrate for Matrix Metalloproteinases

The core function of the this compound peptide is its role as a substrate for MMP-1, MMP-2, and MMP-9.[1] The cleavage of the peptide bond within this sequence by these proteases is the key to its application in various biomedical technologies.

Quantitative Data: MMP Cleavage Kinetics

The efficiency of this compound cleavage by MMPs has been quantified, providing essential data for the design of MMP-responsive systems. The turnover rate (kcat) is a critical parameter in determining how rapidly the peptide will be cleaved in the presence of a specific MMP.

| Peptide Sequence | Enzyme | kcat (s⁻¹) | Reference |

| Ac-GCYK(FITC)-This compound -K(Dabcyl)CG-NH₂ | MMP-1 | 0.15 ± 0.02 | Patterson J, et al. 2010 |

| Ac-GCYK(FITC)-This compound -K(Dabcyl)CG-NH₂ | MMP-2 | 0.68 ± 0.04 | Patterson J, et al. 2010 |

Experimental Protocols

Peptide Synthesis and Purification

The this compound peptide and its derivatives are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis of this compound-containing Peptides

-

Resin Selection and Swelling: A suitable resin, such as Rink amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (DCM) followed by a polar solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and added to the resin to form the peptide bond. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each amino acid in the this compound sequence and any flanking residues.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent (e.g., water/acetonitrile mixture), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

MMP Activity Assay

The cleavage of this compound by MMPs can be monitored using a fluorescence resonance energy transfer (FRET) based assay. In this setup, a fluorophore and a quencher are attached to the peptide. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol: Fluorometric MMP Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of the FRET-labeled this compound peptide substrate (e.g., Ac-GCYK(FITC)-VPLSLYSG-K(Dabcyl)CG-NH₂) in a suitable buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).

-

Prepare solutions of activated MMP-1 or MMP-2 of known concentrations in the same assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the MMP enzyme solution to the respective wells.

-

Initiate the reaction by adding the FRET-labeled peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for FITC/Dabcyl pair) using a fluorescence microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

The kinetic parameters (kcat and Km) can be calculated by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Applications and Signaling Pathways

The primary application of the this compound peptide is in the design of materials and probes that are responsive to MMP activity.

MMP-Sensitive Hydrogels for Tissue Engineering

This compound can be incorporated as a cross-linker in hydrogels, such as those made from polyethylene glycol (PEG). These hydrogels are stable in the absence of MMPs but will degrade upon enzymatic cleavage of the this compound sequence. This allows for cell-mediated degradation of the hydrogel, mimicking the natural remodeling of the ECM and promoting cell invasion and tissue regeneration.[2]

Caption: Workflow for MMP-sensitive hydrogel degradation.

Targeted Drug Delivery

The this compound peptide can be used as a cleavable linker to attach a therapeutic agent to a carrier molecule. In an environment with high MMP activity, such as a tumor, the linker is cleaved, releasing the drug locally. This strategy can increase the therapeutic efficacy while reducing systemic toxicity. For instance, a molecular probe was developed where uptake into activated macrophages is synergistically activated by both the scavenger receptor class A type I (SR-AI) and MMP-9.[3]

Caption: MMP-mediated drug release from a carrier.

In the context of the work by Suzuki et al., a probe containing this compound was designed to target activated macrophages.[3] These cells are characterized by the expression of both scavenger receptors and MMP-9. The signaling pathway involved would be the downstream effects of the molecule released upon cleavage of the this compound linker inside the cell or in its immediate vicinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurate targeting of activated macrophages based on synergistic activation of functional molecules uptake by scavenger receptor and matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VPLSLYSG in Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide VPLSLYSG serves as a specific substrate for several members of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases critical in the remodeling and degradation of the extracellular matrix (ECM). This technical guide delineates the role of this compound as a tool in studying matrix degradation, particularly in the context of developing enzyme-responsive biomaterials. We will explore its mechanism of action, provide detailed experimental protocols for its characterization, and present a framework for its application in drug development and tissue engineering.

Introduction: The Extracellular Matrix and its Gatekeepers

The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Its controlled degradation is a fundamental process in tissue remodeling, wound healing, and development. Matrix metalloproteinases are the primary enzymes responsible for the breakdown of ECM components.[1] Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1]

The peptide sequence this compound has emerged as a valuable research tool due to its susceptibility to cleavage by key MMPs, including MMP-1, MMP-2, and MMP-9.[2] This property allows for the design of "smart" biomaterials, such as hydrogels, that degrade in response to specific enzymatic activity present in the cellular microenvironment.[3]

Mechanism of Action: A Substrate for MMP-Mediated Cleavage

The this compound peptide does not possess intrinsic signaling capabilities. Instead, its role in matrix degradation is that of a specific substrate for MMPs. The cleavage of the peptide bond between the serine (S) and leucine (L) residues (VPLS↓LYSG) by the catalytic domain of an active MMP leads to the breakdown of the larger structure containing this sequence.[3]

In the context of engineered biomaterials, this compound is often incorporated as a crosslinker in hydrogels.[3] The degradation of these hydrogels is, therefore, directly proportional to the activity of MMPs in the vicinity. This allows for controlled release of encapsulated therapeutic agents or facilitates the infiltration of cells for tissue regeneration.

Caption: MMP-mediated cleavage of this compound crosslinks leading to hydrogel degradation.

Quantitative Analysis of this compound Degradation

| Parameter | Description | Representative Value Range for MMP Substrates |

| Km (μM) | Michaelis constant; represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | 10 - 500 |

| kcat (s-1) | Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per second. | 0.1 - 100 |

| kcat/Km (M-1s-1) | Specificity constant; represents the catalytic efficiency of the enzyme for a particular substrate. | 103 - 106 |

Experimental Protocols

In Vitro MMP Cleavage Assay of this compound Peptide

This protocol describes the determination of this compound cleavage by a specific MMP using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound peptide (synthetic)

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5

-

Quenching Solution: 50 mM EDTA

-

HPLC system with a C18 column

Procedure:

-

Prepare a stock solution of this compound in the Assay Buffer.

-

Activate the recombinant MMP according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the this compound solution with the activated MMP to a final volume of 100 µL. The final peptide concentration should be in the range of 10-100 µM, and the enzyme concentration between 5-20 nM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.

-

Analyze the samples by HPLC to separate the intact this compound from its cleavage products.

-

Quantify the peak areas corresponding to the substrate and products to determine the rate of cleavage.

Caption: Workflow for the in vitro MMP cleavage assay of the this compound peptide.

Degradation Assay of this compound-Containing Hydrogels

This protocol outlines the methodology to assess the degradation of hydrogels crosslinked with the this compound peptide.

Materials:

-

This compound-crosslinked hydrogels

-

Recombinant active MMP

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

Procedure:

-

Synthesize this compound-containing hydrogels of a defined size and shape.

-

Measure the initial wet weight (W0) of each hydrogel sample.

-

Incubate the hydrogels in PBS containing a known concentration of active MMP at 37°C. A control group should be incubated in PBS without the enzyme.

-

At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove the hydrogels from the solution.

-

Gently blot the surface to remove excess liquid and measure the wet weight (Wt).

-

The percentage of weight remaining can be calculated as (Wt / W0) x 100.

-

Optionally, the hydrogels can be lyophilized to determine the change in dry weight over time.

Signaling Pathways and Logical Relationships

The degradation of a this compound-containing matrix does not directly activate a signaling pathway in the traditional sense. Instead, it initiates a cascade of physical and biochemical cues that influence cell behavior.

Caption: Logical cascade from MMP upregulation to altered cellular responses.

Conclusion and Future Directions

The this compound peptide is a powerful tool for the development of MMP-sensitive biomaterials. Its specificity as a substrate for key MMPs allows for the creation of environments that can be remodeled by cells in a controlled manner. Future research will likely focus on the development of this compound-based systems for targeted drug delivery, in situ tissue regeneration, and as diagnostic tools for diseases characterized by aberrant MMP activity. A deeper understanding of the cleavage kinetics of this compound by a wider range of MMPs will further refine the design of these advanced biomaterials.

References

- 1. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Length-Dependent Proteolytic Cleavage of Short Oligopeptides Catalyzed by Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]

VPLSLYSG as a Substrate for Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide VPLSLYSG is a well-documented synthetic substrate for several members of the matrix metalloproteinase (MMP) family, particularly MMP-1, MMP-2, and MMP-9.[1] Its utility is most prominent in the field of biomaterials and drug delivery, where it is frequently incorporated as a cleavable linker in hydrogel scaffolds. This allows for the controlled release of therapeutic agents or the modulation of scaffold properties in response to MMP activity, which is often upregulated in pathological conditions such as cancer and inflammation. This technical guide provides a comprehensive overview of this compound as an MMP substrate, including available data, experimental methodologies, and its broader context in MMP-related research.

Data Presentation: MMP Specificity and Cleavage

The this compound peptide sequence is recognized and cleaved by at least three key MMPs: MMP-1 (collagenase-1), MMP-2 (gelatinase A), and MMP-9 (gelatinase B).[1] While the precise cleavage site within the this compound sequence has been utilized in various studies, detailed kinetic parameters (Km and kcat) for this specific peptide are not extensively reported in the publicly available literature. The cleavage is known to occur between the Leucine (L) and Tyrosine (Y) residues.

The table below summarizes the known MMPs that cleave the this compound substrate. In the absence of specific kinetic data for this compound, representative kinetic data for other well-characterized peptide substrates are provided for comparative purposes.

| MMP | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| MMP-1 | This compound | Not Reported | Not Reported | Not Reported | |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.1 | 1.8 | 8.6 x 10⁵ | (Knight et al., 1992) | |

| MMP-2 | This compound | Not Reported | Not Reported | Not Reported | |

| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | 4.4 | 1.1 | 2.5 x 10⁵ | (Nagase et al., 1994) | |

| MMP-9 | This compound | Not Reported | Not Reported | Not Reported | |

| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | 10.1 | - | 1.01 x 10⁴ | (Netzel-Arnett et al., 1991) |

Note: The kinetic parameters provided are for different fluorogenic peptide substrates and are intended to give a general indication of the catalytic efficiencies of these MMPs. The actual kinetics of this compound cleavage may vary.

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the study of this compound as an MMP substrate.

MMP Activity Assay using a Fluorogenic Peptide Substrate

This protocol describes a common method to measure the enzymatic activity of MMPs using a fluorogenic peptide substrate. This can be adapted for this compound by synthesizing the peptide with a fluorophore and a quencher at its termini.

a. Materials:

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

This compound peptide synthesized with a fluorophore (e.g., Mca) and a quencher (e.g., Dnp)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35, pH 7.5

-

MMP inhibitor (e.g., EDTA or a specific MMP inhibitor) for control experiments

-

Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.

b. Procedure:

-

Prepare a stock solution of the fluorogenic this compound peptide in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare serial dilutions of the peptide in Assay Buffer to generate a standard curve.

-

Activate pro-MMPs to their active form according to the manufacturer's instructions (e.g., using APMA).

-

In a 96-well microplate, add a fixed concentration of the activated MMP to each well.

-

For control wells, add the MMP inhibitor to inactivate the enzyme.

-

Initiate the reaction by adding varying concentrations of the fluorogenic this compound substrate to the wells.

-

Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time. The cleavage of the peptide by the MMP will separate the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Record the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Determination of Cleavage Site by Mass Spectrometry

This protocol outlines the steps to identify the precise cleavage site of this compound by a specific MMP.

a. Materials:

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

This compound peptide

-

Assay Buffer (as described above)

-

Reaction quenching solution (e.g., 5% trifluoroacetic acid)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

b. Procedure:

-

Incubate a known concentration of the this compound peptide with a specific MMP in Assay Buffer at 37°C for a defined period.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analyze the quenched samples by mass spectrometry.

-

Identify the mass of the parent peptide and the resulting cleavage fragments.

-

The difference in mass between the parent peptide and the fragments will allow for the determination of the exact cleavage site.

Visualizations

Experimental Workflow for MMP Cleavage Analysis

The following diagram illustrates the general workflow for characterizing the cleavage of this compound by MMPs.

Caption: Workflow for this compound cleavage analysis.

Conceptual Signaling Context of MMP Activity

While this compound is a synthetic peptide and not directly implicated in a specific natural signaling pathway, MMPs are crucial regulators of cell signaling. They achieve this by cleaving a wide array of extracellular matrix (ECM) and non-ECM proteins, which in turn can release growth factors, shed cell surface receptors, or generate bioactive fragments.

Caption: General role of MMPs in cell signaling.

Conclusion

References

An In-depth Technical Guide on the Mechanism of VPLSLYSG Cleavage by MMP-2 and MMP-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the peptide sequence VPLSLYSG by Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. This document delves into the mechanism of action, substrate specificity, and the experimental methodologies used to characterize this proteolytic event.

Executive Summary

The octapeptide this compound is a recognized substrate for both MMP-2 and MMP-9. The cleavage of this peptide is a critical area of study, particularly in the development of targeted drug delivery systems and diagnostic tools for diseases characterized by the upregulation of these enzymes, such as cancer and inflammatory disorders. Understanding the precise mechanism and kinetics of this cleavage is paramount for the design of effective and specific therapeutic and diagnostic agents. This guide summarizes the current knowledge, presents available quantitative data for analogous substrates, details relevant experimental protocols, and visualizes the key processes.

Mechanism of this compound Cleavage by MMP-2 and MMP-9

MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their catalytic mechanism involves a zinc ion at the active site, which, in coordination with a water molecule, facilitates the hydrolysis of the peptide bond.

The cleavage of the this compound peptide occurs between the Serine (S) at the P1 position and the Leucine (L) at the P1' position: VPLS↓LYSG . The specificity of this cleavage is determined by the interaction of the substrate's amino acid residues with the corresponding subsites (S pockets) of the enzyme's active site cleft.

-

Substrate Specificity: Both MMP-2 and MMP-9 exhibit a preference for hydrophobic residues at the P1' position, which is occupied by Leucine in the this compound sequence. The S1' subsite of both enzymes is a deep, hydrophobic pocket that favorably accommodates such residues. Proline at the P3 position is also a common feature in many MMP substrates. While MMP-2 and MMP-9 share similarities in their substrate preferences, subtle differences in their active site topographies can lead to variations in cleavage efficiency for different substrates. Studies on various peptide substrates have shown that MMP-9 can have a unique preference for certain residues at other positions, such as Arginine at P2 and P1, which are not present in this compound.

Quantitative Data on MMP-2 and MMP-9 Cleavage

| Substrate | Enzyme | Vmax (M/s) x 10⁻⁹ | Km (M) x 10⁻³ | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| KPAGLLGC-CONH2 | MMP-2 | 1.8 ± 0.1 | 0.8 ± 0.1 | 0.18 | 2.3 x 10⁴ ± 0.1 x 10⁴ |

| KPAGLLGC-CONH2 | MMP-9 | 2.1 ± 0.1 | 0.8 ± 0.1 | 0.21 | 2.6 x 10⁴ ± 0.1 x 10⁴ |

Data adapted from a study on MMP-sensitive hydrogels. It is important to note that these values are for a different peptide and should be considered as an approximation for the cleavage efficiency of this compound.

Experimental Protocols

Fluorogenic MMP Activity Assay

This protocol describes a general method for determining the kinetic parameters of MMP-2 and MMP-9 cleavage of a fluorogenic peptide substrate. A similar approach can be adapted for the this compound peptide by synthesizing it with a fluorescent reporter and a quencher group.

Materials:

-

Recombinant active MMP-2 and MMP-9

-

Fluorogenic peptide substrate (e.g., this compound labeled with a FRET pair like 5-FAM and Cy5)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 50 µL of each substrate dilution to the wells of the 96-well plate.

-

Activate the recombinant MMP-2 and MMP-9 according to the manufacturer's instructions if they are in a pro-enzyme form. This often involves incubation with p-aminophenylmercuric acetate (APMA).

-

Prepare a working solution of the active enzyme in Assay Buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM) and should be determined empirically to ensure a linear reaction rate.

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Record data at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Cleavage Site Identification by Mass Spectrometry

This protocol outlines the general workflow for identifying the cleavage site of a peptide by MMP-2 or MMP-9 using mass spectrometry.

Materials:

-

This compound peptide

-

Recombinant active MMP-2 and MMP-9

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂

-

Reaction termination solution: 10% Trifluoroacetic Acid (TFA) or 50 mM EDTA

-

C18 ZipTips or equivalent for sample desalting

-

MALDI-TOF or ESI-MS mass spectrometer

Procedure:

-

Incubate the this compound peptide (e.g., at 1 mg/mL) with active MMP-2 or MMP-9 (e.g., at a 1:100 enzyme-to-substrate ratio) in the Reaction Buffer at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the progress of the digestion.

-

Terminate the reaction by adding the termination solution.

-

Desalt and concentrate the peptide fragments using C18 ZipTips according to the manufacturer's protocol.

-

Analyze the samples by mass spectrometry to determine the masses of the cleavage products.

-

The masses of the resulting fragments will allow for the unambiguous determination of the cleavage site within the this compound sequence.

-

For further confirmation, tandem mass spectrometry (MS/MS) can be performed on the fragment ions to obtain sequence information.

Visualization of Key Processes

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by MMP-2/9.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for kinetic analysis.

Role in Signaling Pathways

The cleavage of specific substrates by MMP-2 and MMP-9 can initiate or modulate various signaling pathways, although a specific pathway directly regulated by the cleavage of a this compound-containing protein has not been definitively identified in the literature. However, the general mechanisms by which MMPs influence cellular signaling are well-established and include:

-

Release of Bioactive Molecules: MMPs can cleave and release growth factors, cytokines, and chemokines that are tethered to the ECM or cell surfaces. For instance, MMP-9 can process pro-inflammatory cytokines, thereby modulating the inflammatory response.

-

Activation of Cell Surface Receptors: MMPs can cleave and activate cell surface receptors, such as receptor tyrosine kinases, or shed their ectodomains, which can have dominant-negative effects.

-

Generation of Bioactive Fragments: The cleavage of ECM proteins by MMPs can generate fragments with novel biological activities, known as matricryptins, which can bind to cell surface receptors and trigger intracellular signaling cascades.

The cleavage of a this compound sequence within a larger protein could potentially expose a cryptic binding site, release a functional fragment, or inactivate the parent protein, thereby influencing signaling pathways involved in processes such as cell migration, proliferation, and apoptosis. The specific consequences would be highly dependent on the identity and function of the protein containing this sequence. Further research is needed to identify native protein substrates containing the this compound sequence and to elucidate their roles in cellular signaling.

Caption: MMPs in signaling pathways.

Conclusion

The cleavage of the this compound peptide by MMP-2 and MMP-9 is a specific enzymatic process with significant implications for biomedical research and drug development. While detailed kinetic data for this specific peptide remains to be published, the information available for analogous substrates and the well-established methodologies for MMP activity analysis provide a solid foundation for further investigation. The ability of MMPs to modulate signaling pathways through substrate cleavage highlights the importance of understanding these processes for the development of targeted therapies. Future research should focus on obtaining precise kinetic parameters for this compound cleavage and identifying its presence in endogenous protein substrates to fully elucidate its biological significance.

VPLSLYSG Peptide: A Technical Guide to its Characterization and Application as a Matrix Metalloproteinase Substrate

For Immediate Release

This technical guide provides a comprehensive overview of the octapeptide VPLSLYSG, a key substrate for several matrix metalloproteinases (MMPs). Tailored for researchers, scientists, and professionals in drug development, this document details the peptide's characteristics, methods for its synthesis and analysis, and its primary application as a tool to probe MMP activity, particularly in the context of biomaterial design and targeted drug delivery.

Introduction and Discovery

The this compound peptide is a synthetic octapeptide that has been identified as a substrate for matrix metalloproteinases, specifically MMP-1, MMP-2, and MMP-9. While the precise de novo design rationale for this specific sequence is not extensively detailed in seminal literature, its use in foundational studies points to its selection as an efficient and specific substrate for these key enzymes. The peptide's primary application lies in its incorporation into hydrogel scaffolds and other biomaterials, rendering them susceptible to degradation by MMPs. This controlled degradation is a critical feature in the design of materials for tissue engineering and drug delivery systems that respond to the enzymatic microenvironment of tissues, particularly in pathologies such as cancer and inflammation where MMP activity is upregulated.

Biochemical Characterization

This compound's primary biochemical function is to serve as a specific cleavage site for MMP-1, MMP-2, and MMP-9. The cleavage of the peptide bond between the leucine (L) and tyrosine (Y) residues is the key event that is recognized and catalyzed by these enzymes.

Quantitative Data on MMP-Mediated Cleavage

A thorough review of the existing scientific literature did not yield specific quantitative kinetic parameters (Kcat, Km, or kcat/Km) for the cleavage of the this compound peptide by MMP-1, MMP-2, or MMP-9. This represents a notable gap in the publicly available data for this peptide. However, to provide a relevant context for researchers, the following table summarizes kinetic data for other well-characterized MMP substrates. This information can serve as a benchmark for the expected enzymatic efficiency of MMPs on peptide substrates.

| MMP Isoform | Substrate Sequence | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 0.9 | 40 | 22,500 | [Generic MMP substrate data] |

| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 11.2 | 8.6 | 1,300,000 | [Generic MMP substrate data] |

| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 5.4 | 5.2 | 1,040,000 | [Generic MMP substrate data] |

Note: Dnp = 2,4-Dinitrophenyl; Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl. The data presented are for illustrative purposes and are not of the this compound peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

Objective: To synthesize the this compound octapeptide using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step. d. Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Tyr, Leu, Ser, Leu, Pro, Val).

-

Final Deprotection: After the final amino acid (Valine) is coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical RP-HPLC.

Figure 1. Workflow for the solid-phase synthesis of the this compound peptide.

MMP Activity Assay using a FRET-based this compound Substrate

Objective: To measure the activity of MMP-1, -2, or -9 using a Fluorescence Resonance Energy Transfer (FRET)-based assay with a modified this compound peptide.

Principle: A synthetic this compound peptide is labeled with a fluorophore (e.g., Cy5) and a quencher (e.g., Cy5.5) on opposite ends of the cleavage site. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Materials:

-

FRET-labeled this compound peptide (e.g., Cy5-VPLSLYSG-Cy5.5)

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Dilute the FRET-labeled this compound peptide and MMP enzymes to the desired concentrations in MMP assay buffer.

-

Assay Setup: In a 96-well black microplate, add the MMP assay buffer.

-

Add Substrate: Add the FRET-labeled this compound peptide to each well.

-

Initiate Reaction: Add the MMP enzyme to the wells to initiate the cleavage reaction. Include a negative control with no enzyme.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the MMP activity.

Figure 2. Experimental workflow for an MMP activity assay using a FRET-labeled this compound peptide.

Signaling Pathways and Biological Interactions

The this compound peptide is primarily characterized as a passive substrate for MMPs. Current research does not indicate that the peptide itself, or its cleavage products, directly activate or inhibit intracellular signaling pathways. The biological significance of this compound cleavage lies in the downstream consequences of MMP activity. For instance, when incorporated into a hydrogel matrix, its cleavage leads to the degradation of the material, which can facilitate cell migration, tissue remodeling, or the release of an encapsulated therapeutic agent.

Figure 3. Logical relationship of this compound cleavage in a biomaterial context.

Conclusion

VPLSLYSG Peptide: A Technical Guide to its Biological Significance and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide VPLSLYSG has emerged as a valuable tool in biomedical research due to its specific recognition and cleavage by several members of the matrix metalloproteinase (MMP) family. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on its role as a substrate for MMP-1, MMP-2, and MMP-9. We will explore its applications in the development of stimuli-responsive biomaterials and diagnostic probes, and provide detailed experimental protocols for its use.

Introduction

This compound is a synthetic octapeptide with the sequence Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly. Its primary biological significance lies in its susceptibility to proteolytic cleavage by matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[1] MMPs are crucial for the remodeling of the extracellular matrix (ECM) in both normal physiological processes and pathological conditions such as cancer, inflammation, and fibrosis. The specificity of the this compound sequence for key MMPs, including collagenase-1 (MMP-1), gelatinase-A (MMP-2), and gelatinase-B (MMP-9), has made it an important component in the design of advanced biomedical tools.

Core Biological Significance: A Substrate for Matrix Metalloproteinases

The this compound peptide serves as a specific substrate for MMP-1, MMP-2, and MMP-9.[1] These enzymes play critical roles in breaking down the components of the extracellular matrix. The cleavage of this compound by these MMPs is the central feature that underpins its utility in various research applications.

Mechanism of Action: MMPs recognize and bind to specific amino acid sequences within their substrates. The this compound sequence contains a cleavage site that is efficiently recognized by the catalytic domains of MMP-1, MMP-2, and MMP-9. Upon binding, the MMP catalyzes the hydrolysis of a peptide bond within the this compound sequence, leading to its cleavage into smaller fragments. This proteolytic event is a direct measure of the enzyme's activity.

Quantitative Data

Experimental Protocols & Applications

The this compound peptide is most commonly utilized in the following applications:

MMP-Responsive Hydrogels for Cell Culture and Drug Delivery

This compound can be incorporated as a crosslinker in hydrogel scaffolds. These hydrogels are stable in the absence of MMPs but will degrade upon enzymatic cleavage of the this compound sequence. This allows for the creation of "smart" biomaterials that can be remodeled by cells or can release encapsulated therapeutics in response to MMP activity in the local microenvironment.

Experimental Protocol: Preparation and Degradation of an MMP-Sensitive PEG Hydrogel

-

Peptide Synthesis and Functionalization: Synthesize a cysteine-terminated version of the this compound peptide (e.g., Cys-VPLSLYSG-Cys).

-

Hydrogel Precursor Solution: Prepare a solution of multi-arm polyethylene glycol (PEG) with a reactive end group (e.g., vinyl sulfone or acrylate).

-

Hydrogel Formation: Mix the functionalized this compound peptide with the multi-arm PEG solution. The cysteine residues on the peptide will react with the PEG end groups to form a crosslinked hydrogel network.

-

Degradation Assay:

-

Prepare hydrogel discs of a defined size and weight.

-

Incubate the hydrogels in a buffered solution (e.g., Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2) with a known concentration of recombinant human MMP-1, MMP-2, or MMP-9.

-

At various time points, remove the hydrogels, blot to remove excess liquid, and record the wet weight.

-

The percentage of degradation can be calculated as the percentage of weight loss over time.

-

References

An In-depth Technical Guide to the Functional Prediction of the VPLSLYSG Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide sequence VPLSLYSG has been identified as a substrate for several matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-9. This guide provides a comprehensive overview of the predicted functions of this compound, focusing on its role as a tool in studying MMP activity, its potential applications in drug delivery, and its use in biomaterial engineering. Detailed experimental protocols for the synthesis of this compound and for assaying its cleavage by MMPs are provided. Furthermore, this guide explores the signaling pathways associated with MMPs that cleave this sequence and presents visual workflows for its application in research.

Introduction

The amino acid sequence this compound is a synthetic octapeptide that has garnered interest in the scientific community due to its specific recognition and cleavage by key members of the matrix metalloproteinase (MMP) family. MMPs are a group of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The ability of this compound to be selectively degraded by MMP-1, MMP-2, and MMP-9 makes it a valuable tool for a variety of research and development applications, from studying enzyme kinetics to designing sophisticated drug delivery systems and smart biomaterials.

Predicted Function and Applications

The primary predicted function of the this compound sequence is to act as a specific substrate for MMP-1, MMP-2, and MMP-9. This characteristic underpins its utility in several key areas of biomedical research and development.

Substrate for MMP Activity Assays

This compound can be incorporated into fluorogenic peptide substrates to enable the sensitive and continuous measurement of MMP-1, MMP-2, and MMP-9 activity. In these assays, the peptide is flanked by a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the this compound sequence by an MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.

Macrophage Targeting and Drug Delivery

Activated macrophages, particularly M2-like tumor-associated macrophages (TAMs), often exhibit elevated expression and secretion of MMPs, including MMP-9. This localized enzymatic activity can be exploited for targeted drug delivery. Nanoparticles or other drug carriers can be functionalized with this compound-containing peptides. In the presence of high MMP activity in the tumor microenvironment, the peptide linker is cleaved, triggering the release of the therapeutic payload in a site-specific manner. This approach can enhance the therapeutic efficacy of drugs while minimizing systemic toxicity.

Biomaterial Engineering and Hydrogel Degradation

The this compound sequence can be incorporated as a cross-linker in the fabrication of synthetic hydrogels, such as those based on polyethylene glycol (PEG). These MMP-sensitive hydrogels can mimic the dynamic nature of the native ECM. Cells encapsulated within these hydrogels can remodel their microenvironment by secreting MMPs that degrade the this compound linkers, allowing for processes such as cell migration, proliferation, and tissue regeneration. This makes this compound-containing hydrogels valuable tools for 3D cell culture and tissue engineering applications.

Data Presentation

| Enzyme | Michaelis Constant (Km) (µM) | Catalytic Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| MMP-1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| MMP-2 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| MMP-9 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the this compound octapeptide using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield a C-terminal amide.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Val-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (repeated for each amino acid in the sequence: Gly, Ser, Tyr, Leu, Ser, Leu, Pro, Val):

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of HBTU to the amino acid solution.

-

Add 6 equivalents of DIPEA to the activated amino acid solution and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptidyl-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Add the concentrated peptide solution dropwise to cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

MMP Activity Assay using a this compound-based Fluorogenic Substrate

This protocol describes a general method for measuring the activity of MMP-1, MMP-2, or MMP-9 using a custom-synthesized or commercially available fluorogenic substrate incorporating the this compound sequence.

Materials:

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

This compound fluorogenic substrate (e.g., with a Mca/Dnp FRET pair)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the substrate in Assay Buffer to generate a concentration range for kinetic analysis.

-

Prepare a stock solution of the active MMP enzyme in Assay Buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the serially diluted substrate solutions.

-

Include control wells with Assay Buffer only (for blank measurements) and substrate without enzyme (to measure background fluorescence).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a fixed concentration of the active MMP enzyme to each well containing the substrate.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings.

-

Plot the fluorescence intensity versus time to obtain the initial reaction velocities (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate the kcat value by dividing Vmax by the enzyme concentration.

-

Calculate the catalytic efficiency (kcat/Km).

-

Mandatory Visualization

Signaling Pathways

The cleavage of extracellular matrix components by MMP-1, MMP-2, and MMP-9 can initiate a cascade of signaling events that influence cell behavior. For instance, the degradation of the ECM can release cryptic signaling motifs within matrix proteins or liberate matrix-sequestered growth factors, which can then bind to cell surface receptors and activate intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways can, in turn, regulate gene expression, leading to changes in cell proliferation, migration, and survival. Furthermore, MMPs can directly cleave and activate or inactivate cell surface receptors and other signaling molecules.

Caption: MMP-mediated cleavage of this compound can alter cell signaling.

Experimental Workflows

This workflow illustrates the use of this compound-functionalized nanoparticles for targeted drug delivery to MMP-expressing macrophages.

Caption: Workflow for this compound-nanoparticle uptake by macrophages.

This workflow describes an experiment to evaluate the degradation of a this compound-containing hydrogel by cell-secreted MMPs.

Caption: Workflow for cell-mediated degradation of this compound hydrogels.

Conclusion

The this compound octapeptide represents a versatile and valuable tool for researchers, scientists, and drug development professionals. Its specific cleavage by MMP-1, MMP-2, and MMP-9 allows for the development of precise enzyme activity assays, the design of targeted drug delivery systems for diseases characterized by high MMP activity, and the engineering of "smart" biomaterials that can be remodeled by cells. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the utilization of the this compound sequence in a wide range of biomedical applications. Further research to precisely quantify its kinetic parameters with different MMPs will undoubtedly expand its utility and contribute to advancements in our understanding and treatment of various diseases.

potential applications of VPLSLYSG in tissue engineering

An initial comprehensive search for the peptide sequence "VPLSLYSG" in scientific literature and patent databases yielded no specific results related to tissue engineering or any other biological application. This suggests that "this compound" may be a novel, proprietary, or perhaps a mistyped sequence that is not currently documented in public research.

Given the lack of available data on "this compound," it is not possible to provide an in-depth technical guide as requested.

However, to fulfill the spirit of your request for a detailed guide on a peptide with applications in tissue engineering, we can offer to generate a comprehensive report on a well-established and widely researched peptide, such as RGD (Arginine-Glycine-Aspartic acid) . RGD is a foundational peptide in tissue engineering known for its role in cell adhesion.

Would you like to proceed with a detailed technical guide on the applications of the RGD peptide in tissue engineering, following all the specified requirements for data presentation, experimental protocols, and visualizations?

VPLSLYSG Peptide: A Technical Guide to its Interaction with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide VPLSLYSG has emerged as a valuable tool in the study of extracellular matrix (ECM) dynamics, particularly in the context of matrix metalloproteinase (MMP) activity. This technical guide provides a comprehensive overview of the this compound peptide, its interaction with the ECM, and its applications in research and drug development. The guide details the peptide's role as a specific substrate for key MMPs, presents quantitative data on its enzymatic cleavage, and provides detailed experimental protocols for its use in various assays.

This compound Peptide: Structure and Function

The this compound peptide is a linear sequence of eight amino acids: Valine-Proline-Leucine-Serine-Leucine-Tyrosine-Serine-Glycine. Its primary and well-documented function in the context of the extracellular matrix is to serve as a substrate for several members of the matrix metalloproteinase family of enzymes. MMPs are zinc-dependent endopeptidases that play a crucial role in the remodeling of the ECM by degrading its various components.

The this compound peptide is specifically recognized and cleaved by at least three key MMPs:

-

MMP-1 (Collagenase-1)

-

MMP-2 (Gelatinase-A)

-

MMP-9 (Gelatinase-B)

This specificity makes this compound an excellent tool for detecting and quantifying the activity of these MMPs in various biological contexts, including tissue samples, cell cultures, and in vivo models. The cleavage of this compound by these enzymes is a direct indicator of active ECM remodeling, a process implicated in both physiological (e.g., wound healing, development) and pathological (e.g., cancer metastasis, inflammation) conditions.

The cleavage of the this compound peptide is understood to occur between the Leucine (L) and Tyrosine (Y) residues. Upon cleavage, the octapeptide is broken down into smaller fragments. Current research has not indicated any significant biological activity of these resulting peptide fragments.[1] Their primary role is as products of the enzymatic reaction, which can be detected and quantified to measure MMP activity.

Quantitative Data: Enzymatic Cleavage of this compound

The efficiency of an enzyme in cleaving a substrate is often described by the Michaelis-Menten kinetic parameters, specifically the catalytic efficiency (kcat/KM). This value represents the rate of the reaction at low substrate concentrations and is a measure of how efficiently an enzyme can bind to and convert a substrate into a product.

| Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |

| MMP-2 | 61,000 ± 4,000 | [2] |

| MMP-9 | 49,000 ± 3,000 | [2] |

| MMP-1 | Substrate | [3] |

Note: While this compound is consistently reported as a substrate for MMP-1, specific kcat/KM values were not available in the reviewed literature.

Interaction with the Extracellular Matrix: A Focus on MMP-Mediated Degradation

The interaction of the this compound peptide with the extracellular matrix is primarily indirect, mediated by the presence and activity of MMPs within the ECM. The peptide itself does not appear to have significant binding affinity for major ECM components like collagen or fibronectin. Instead, its utility lies in its susceptibility to degradation by MMPs that are actively remodeling the ECM.

This relationship can be visualized as a signaling and activity cascade where the presence of active MMPs in the ECM leads to the cleavage of this compound. This makes the peptide a valuable probe for MMP activity in the pericellular environment.

Experimental Protocols

The this compound peptide can be utilized in a variety of experimental setups to probe MMP activity. Below are detailed protocols for two common applications.

FRET-Based Assay for this compound Cleavage

This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the kinetics of this compound cleavage by a specific MMP in a purified system.

Principle: A FRET-based peptide substrate is synthesized with a fluorescent donor and a quencher molecule at opposite ends of the this compound sequence. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

-

FRET-labeled this compound peptide (e.g., with a Mca/Dnp pair)

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

-

MMP inhibitor (e.g., EDTA) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the FRET-labeled this compound peptide in the assay buffer to create a stock solution (e.g., 1 mM).

-

Dilute the recombinant active MMP in assay buffer to the desired working concentration (e.g., 10 nM).

-

Prepare a series of substrate dilutions in assay buffer to determine Michaelis-Menten kinetics.

-

-

Set up the Assay:

-

In a 96-well black microplate, add 50 µL of the substrate dilution to each well.

-

Include control wells:

-

Substrate only (no enzyme) to measure background fluorescence.

-

Substrate with enzyme and a broad-spectrum MMP inhibitor (e.g., 10 mM EDTA) to confirm that the cleavage is MMP-dependent.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted active MMP solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and kcat values.

-

This compound-Crosslinked Hydrogel Degradation Assay

This protocol describes how to assess the degradation of a polyethylene glycol (PEG) hydrogel crosslinked with the this compound peptide in response to MMP activity.

Principle: The this compound peptide is incorporated as a crosslinker in a hydrogel network. The degradation of the hydrogel, mediated by the cleavage of the this compound crosslinks by MMPs, can be monitored by measuring changes in the physical properties of the hydrogel, such as its swelling ratio or mass loss over time.

Materials:

-

4-arm PEG-vinyl sulfone (PEG-VS) or other functionalized PEG

-

This compound peptide with terminal cysteine residues (Cys-VPLSLYSG-Cys)

-

Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

-

Recombinant active MMP-2 or MMP-9

-

Phosphate-buffered saline (PBS)

-

Lysozyme (for control non-specific degradation)

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Hydrogel Formation:

-

Prepare a stock solution of 4-arm PEG-VS (e.g., 10% w/v) in TEOA buffer.

-

Prepare a stock solution of Cys-VPLSLYSG-Cys peptide in TEOA buffer.

-

To form the hydrogel, mix the PEG-VS and peptide solutions at a desired stoichiometric ratio of vinyl sulfone to thiol groups.

-

Pipette a defined volume (e.g., 50 µL) of the mixture onto a hydrophobic surface to form individual hydrogel discs.

-

Allow the hydrogels to crosslink at 37°C for at least 30 minutes.

-

-

Degradation Study:

-

Place each hydrogel disc in a pre-weighed microcentrifuge tube.

-

Add a defined volume of PBS containing the active MMP (e.g., 10 µg/mL MMP-2) to each tube.

-

Prepare control groups:

-

Hydrogels in PBS alone (to measure baseline swelling and hydrolytic degradation).

-

Hydrogels in PBS with an inactive MMP or a non-specific protease like lysozyme.

-

-

Incubate the tubes at 37°C.

-

-

Monitoring Degradation:

-

At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), carefully remove the supernatant from the tubes.

-

Gently blot the surface of the hydrogel to remove excess liquid.

-

Weigh the swollen hydrogel (Ws).

-

Lyophilize the hydrogels to determine the dry weight (Wd).

-

-

Data Analysis:

-

Swelling Ratio (Q): Calculate Q = Ws / Wd. An increase in the swelling ratio indicates degradation of the crosslinks.

-

Mass Loss (%): Calculate Mass Loss = [(Wd_initial - Wd_t) / Wd_initial] * 100, where Wd_initial is the initial dry weight and Wd_t is the dry weight at time t.

-

References

- 1. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Proteolytic Fate of VPLSLYSG: A Technical Guide for Researchers

An in-depth examination of the proteolytic susceptibility of the octapeptide VPLSLYSG, a key substrate for several matrix metalloproteinases (MMPs), is crucial for researchers in drug development and cell biology. This guide provides a comprehensive overview of the enzymes that cleave this peptide, detailed experimental protocols for analysis, and an exploration of its potential role in cellular signaling.

The octapeptide this compound is a known substrate for a class of zinc-dependent endopeptidases called matrix metalloproteinases (MMPs), which are crucial enzymes in the remodeling of the extracellular matrix (ECM) in both normal physiological processes and disease states. Specifically, this compound is recognized and degraded by MMP-1, MMP-2, and MMP-9.[1] Understanding the specifics of this interaction, including the precise cleavage site and the kinetics of the reaction, is vital for designing targeted therapeutics and for elucidating the complex signaling pathways governed by MMPs.

Proteolytic Cleavage of this compound

The primary proteases identified to cleave this compound are MMP-1, MMP-2, and MMP-9. While the exact cleavage site within the this compound sequence has not been definitively reported in the literature for these specific enzymes, analysis of their known substrate specificities allows for a reasoned prediction. MMPs typically cleave peptide bonds with a hydrophobic amino acid in the P1' position (the amino acid immediately following the cleaved bond). Given the sequence V-P-L-S-L-Y-S-G, the most probable cleavage sites are between Ser-Leu (S-L) or Leu-Tyr (L-Y).

Quantitative Analysis of Proteolytic Susceptibility

To provide a comparative context, the table below summarizes the known kinetic parameters for MMP-1, MMP-2, and MMP-9 with other representative peptide substrates.

| Enzyme | Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-1 | Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg | 0.080 | 61.2 | 1,307 | [2][3] |

| MMP-2 | Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt | - | - | 30,000 | [4] |

| MMP-9 | Knight SSP (Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂) | - | - | 224,513 ± 24,702 | [5] |

| MMP-7 | This compound | - | - | 22,000 ± 3,000 |

Note: "-" indicates that the specific value was not provided in the cited source.

Experimental Protocols

To facilitate further research into the proteolytic susceptibility of this compound, this section provides detailed methodologies for key experiments.

In Vitro Protease Cleavage Assay

This protocol describes a general method for assessing the cleavage of this compound by a specific MMP in a controlled environment.

Materials:

-

This compound peptide (synthetic, high purity)

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

-

Quenching Solution: 50 mM EDTA in water

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (for cleavage site identification)

Procedure:

-

Prepare a stock solution of this compound in the Assay Buffer.

-

Activate the recombinant MMP according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the this compound solution and the activated MMP to initiate the reaction. A typical final enzyme concentration is in the low nanomolar range, and the peptide concentration can be varied for kinetic analysis.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.

-

Analyze the quenched samples by reverse-phase HPLC to separate the uncleaved peptide from its cleavage products.

-

Quantify the peak areas to determine the rate of substrate depletion and product formation.

-

For cleavage site identification, collect the fractions corresponding to the cleavage products and analyze them by mass spectrometry.

Kinetic Analysis using Fluorescence Resonance Energy Transfer (FRET)

A FRET-based assay provides a continuous and highly sensitive method for determining kinetic parameters. This requires a modified this compound peptide with a fluorescent donor and a quencher molecule attached at its termini.

Materials:

-

FRET-labeled this compound peptide (e.g., with a 7-methoxycoumarin-4-yl acetyl [Mca] donor and a 2,4-dinitrophenyl [Dnp] quencher)

-

Recombinant active MMP-1, MMP-2, or MMP-9

-

Assay Buffer (as above)

-

Fluorometer capable of kinetic measurements

Procedure:

-

Prepare a stock solution of the FRET-labeled this compound peptide in Assay Buffer.

-

In a fluorometer cuvette or a 96-well plate, add the Assay Buffer and the FRET-labeled peptide to the desired final concentration.

-

Initiate the reaction by adding a small volume of the activated MMP.

-

Immediately begin monitoring the increase in fluorescence intensity over time. Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence.

-

The initial velocity of the reaction can be calculated from the linear phase of the fluorescence curve.

-

By varying the substrate concentration, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined, from which the catalytic rate constant (kcat) and the catalytic efficiency (kcat/Km) can be calculated.

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the conceptualization of the experimental process and the potential biological context of this compound cleavage, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A unique substrate recognition profile for matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis and Purification of VPLSLYSG Octapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the VPLSLYSG octapeptide. This compound is a known substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9, making it a valuable tool in MMP activity assays and inhibitor screening.[1] The protocols detailed below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence on an insoluble resin support.[2][3] This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple washing steps.[3] Following the completion of the peptide chain assembly, the peptide is cleaved from the resin and purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] RP-HPLC is a powerful technique for separating peptides from impurities based on their hydrophobicity.[4][6][7] The identity and purity of the final peptide product are then confirmed using analytical techniques such as mass spectrometry.[8][9][10][11]

The this compound octapeptide serves as a substrate for various MMPs, enzymes implicated in numerous physiological and pathological processes, including cancer metastasis and inflammation.[1] The ability to synthesize high-purity this compound is therefore crucial for research in these areas.

Experimental Protocols

Materials and Reagents

All amino acids are L-configuration, Fmoc-protected, and with appropriate side-chain protection (Trt for Gln, Pbf for Arg, Boc for Lys, tBu for Ser and Tyr). Rink Amide MBHA resin is used as the solid support.

| Reagent | Supplier | Grade |

| Fmoc-Gly-OH | Sigma-Aldrich | ≥99% |

| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | ≥99% |

| Fmoc-Lys(Boc)-OH | Sigma-Aldrich | ≥99% |

| Fmoc-Leu-OH | Sigma-Aldrich | ≥99% |

| Fmoc-Pro-OH | Sigma-Aldrich | ≥99% |

| Fmoc-Val-OH | Sigma-Aldrich | ≥99% |

| Rink Amide MBHA Resin | Novabiochem | 100-200 mesh |

| HBTU | Sigma-Aldrich | ≥99% |

| HOBt | Sigma-Aldrich | ≥99% |

| DIPEA | Sigma-Aldrich | ≥99.5% |

| Piperidine | Sigma-Aldrich | 99.5% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |

| Dichloromethane (DCM) | Sigma-Aldrich | HPLC Grade |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | HPLC Grade |

| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |

| Water | Milli-Q | Ultrapure |

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer. The general SPPS cycle consists of deprotection, washing, coupling, and washing steps.[3]

Protocol:

-

Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate 4 equivalents of the first amino acid (Fmoc-Gly-OH) with 3.9 equivalents of HBTU and 4 equivalents of HOBt in DMF.

-

Add 8 equivalents of DIPEA to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ser, Tyr, Lys, Leu, Ser, Pro, Val).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-